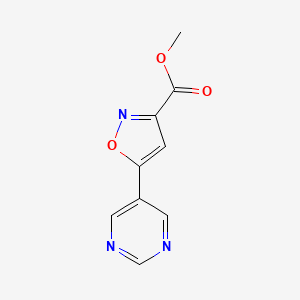![molecular formula C12H11F3N4O B13713140 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: Pyrazole derivative and trifluoromethyl iodide.
- Conditions: Base (e.g., potassium carbonate) in acetonitrile.
- Product: Trifluoromethyl-substituted pyrazole.
Step 3: Formation of Pyridine Ring
- Reactants: Trifluoromethyl-substituted pyrazole and 2-chloropyridine.
- Conditions: Palladium-catalyzed cross-coupling reaction.
- Product: Pyridine-substituted pyrazole.
Step 4: Formation of Oxime Group
- Reactants: Pyridine-substituted pyrazole and hydroxylamine hydrochloride.
- Conditions: Base (e.g., sodium acetate) in ethanol.
- Product: 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the pyridine ring. The final step involves the formation of the oxime group.
-
Step 1: Synthesis of Pyrazole Ring
- Reactants: Hydrazine hydrate and an appropriate β-diketone.
- Conditions: Reflux in ethanol.
- Product: Pyrazole derivative.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime undergoes various chemical reactions, including:
-
Oxidation: : The oxime group can be oxidized to form nitrile oxides.
- Reagents: Oxidizing agents like hydrogen peroxide or peracids.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The oxime group can be reduced to form amines.
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperatures.
-
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Base (e.g., sodium hydride) in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone: Lacks the oxime group but shares the core structure.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of the oxime group.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone hydrazone: Contains a hydrazone group instead of the oxime group.
Uniqueness
The presence of the oxime group in 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H11F3N4O |
|---|---|
Poids moléculaire |
284.24 g/mol |
Nom IUPAC |
(NZ)-N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H11F3N4O/c1-7(18-20)10-6-17-19(8(10)2)11-4-3-9(5-16-11)12(13,14)15/h3-6,20H,1-2H3/b18-7- |
Clé InChI |
BCPJIJAWQBVCDI-WSVATBPTSA-N |
SMILES isomérique |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)/C(=N\O)/C |
SMILES canonique |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


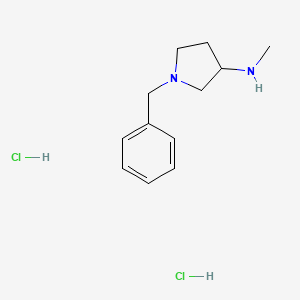
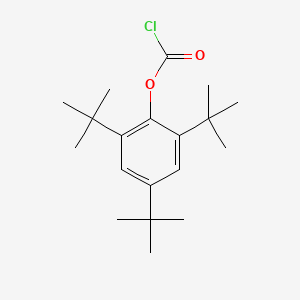
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
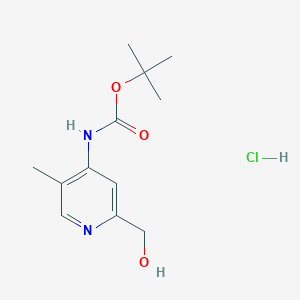


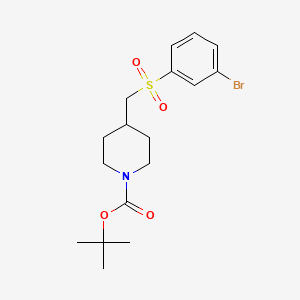

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
